molecular formula C11H12N2OS2 B2881932 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-80-2

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2881932
CAS No.: 338401-80-2
M. Wt: 252.35
InChI Key: QAOGNSREWDTBJT-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by an allylsulfanyl group at position 2 and an ethyl substituent at position 3 of the fused bicyclic scaffold. Thienopyrimidinones are heterocyclic compounds with a sulfur-containing thiophene ring fused to a pyrimidinone ring, conferring structural diversity and biological relevance.

Properties

IUPAC Name

3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGNSREWDTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylthiophene with allyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine ring .

Scientific Research Applications

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects. Pathways such as apoptosis, cell cycle arrest, and inhibition of angiogenesis are commonly involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Polarity : Hydroxyphenyl derivatives (e.g., 3b) exhibit higher melting points (303–304°C) compared to methoxyphenyl analogs (3a: 148–150°C), likely due to enhanced hydrogen bonding .
  • Steric Effects: Bulky substituents like tert-butylamino (4o) reduce yields (19%) due to steric hindrance during synthesis .
  • Lipophilicity : Ethyl and allylsulfanyl groups in the target compound may improve membrane permeability relative to polar hydroxyphenyl derivatives.

Biological Activity

2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The information is compiled from various sources, highlighting case studies and research findings.

Chemical Structure

The compound has a complex structure that contributes to its biological activity. The molecular formula is C10H12N2S2C_{10}H_{12}N_2S_2, and it features a thieno[3,2-d]pyrimidine core with an allylsulfanyl group and an ethyl substituent.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including this compound.

  • Case Study : A study conducted by ResearchGate demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The compound's structural modifications play a critical role in enhancing its efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects.

  • Research Findings : In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Case Study : A notable study published in PubMed indicated that this compound exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly those involving NF-kB.
  • Anticancer Mechanism : Induction of apoptosis is mediated by the activation of intrinsic pathways involving mitochondrial dysfunction.

Summary of Biological Activities

Biological ActivityEffectivenessKey Findings
AntimicrobialHighEffective against S. aureus and E. coli .
Anti-inflammatoryModerateInhibits TNF-alpha and IL-6 production .
AnticancerHighInduces apoptosis in HeLa and MCF-7 cells .

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